![molecular formula C17H25BO4 B8537758 [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol](/img/structure/B8537758.png)
[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a phenyl ring substituted with a methoxy group and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Methanol Moiety: This step involves the reduction of a corresponding ester or aldehyde to yield the methanol group.
Substitution on the Phenyl Ring: The methoxy group is introduced through nucleophilic substitution reactions, typically using methanol and a strong base.
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via borylation reactions, often using pinacolborane and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon are typical.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often used.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biological research, it can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl groups, making it useful in enzyme inhibition studies. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
{1-[4-Methoxyphenyl]cyclopropyl}methanol: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.
{1-[4-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanol: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, affecting its reactivity and binding properties.
Uniqueness
The presence of both the methoxy and dioxaborolane groups in [1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol provides a unique combination of reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H25BO4 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)13-10-12(6-7-14(13)20-5)17(11-19)8-9-17/h6-7,10,19H,8-9,11H2,1-5H3 |
InChI Key |
RFMUGBKUPVMRBO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(CC3)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




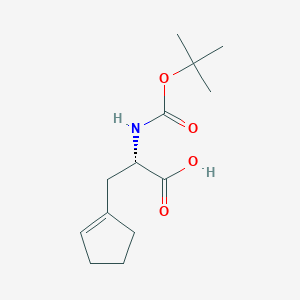
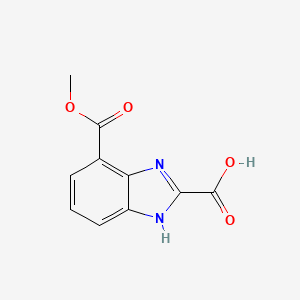
![1-[(4-Fluorophenyl)methoxy]-2-iodo-4-(trifluoromethyl)benzene](/img/structure/B8537697.png)
![1,2-Dihydro-9H-pyrazolo[3,4-f]quinazolin-9-one](/img/structure/B8537711.png)
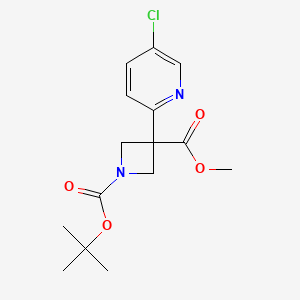
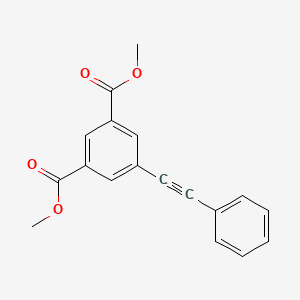
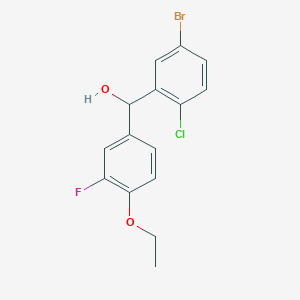
![Ethyl (2-{[(2-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8537736.png)
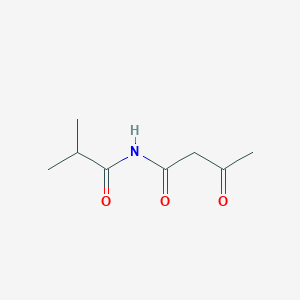
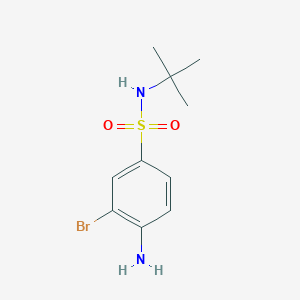
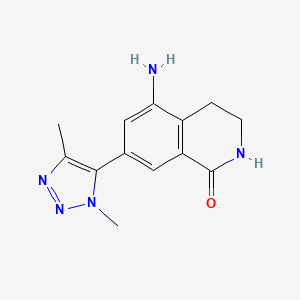
![1-[4-(Quinolin-2-ylmethoxy)-phenyl]-ethanone](/img/structure/B8537756.png)
